

An In-depth Technical Guide to the Chemical Properties of 3,6-Octanedione

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Compound of Interest

Compound Name: 3,6-Octanedione

Cat. No.: B030559

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Introduction

3,6-Octanedione (CAS No. 2955-65-9) is a diketone that serves as a notable substrate in stereoselective enzymatic reductions, yielding chiral diols.^[1] This property makes it a compound of interest in synthetic organic chemistry, particularly in the production of chiral building blocks for pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of **3,6-octanedione**, detailed experimental protocols for its characterization, and a summary of its known applications.

Chemical and Physical Properties

The fundamental physicochemical properties of **3,6-octanedione** are summarized in the tables below. This data is essential for its handling, application in reactions, and for analytical method development.

Table 1: General Chemical Properties[1][2][3]

Property	Value
IUPAC Name	3,6-Octanedione
Synonyms	Octane-3,6-dione
CAS Number	2955-65-9
Molecular Formula	C ₈ H ₁₄ O ₂
Molecular Weight	142.20 g/mol
Canonical SMILES	CCC(=O)CCC(=O)CC
InChI	InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h3-6H2,1-2H3
InChIKey	CVZGUJMLZZTPKH-UHFFFAOYSA-N

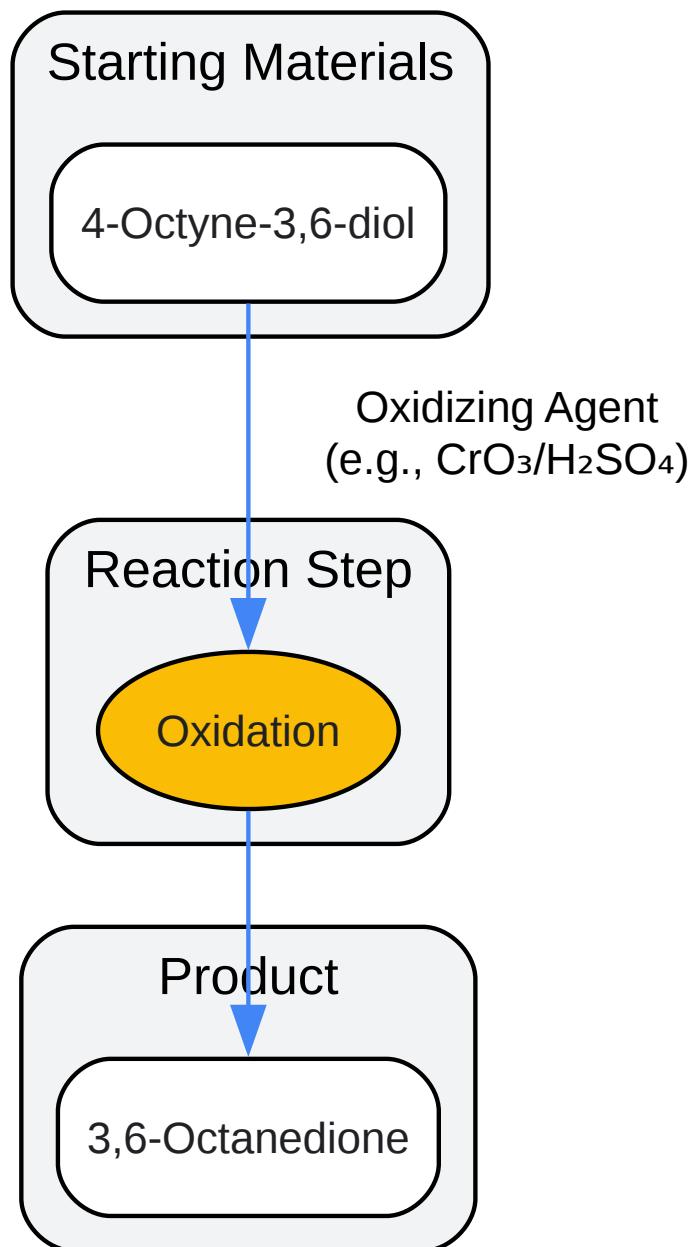
Table 2: Physical Properties[1][4][5]

Property	Value
Appearance	White to pale yellow solid
Melting Point	34-36 °C
Boiling Point	227.3 °C at 760 mmHg
Density	0.918 g/cm ³
Flash Point	82.4 °C
Refractive Index	1.419
Vapor Pressure	0.078 mmHg at 25°C
Solubility	Slightly soluble in chloroform. Soluble in water (5.859e+004 mg/L @ 25 °C est.)
LogP	1.72480

Synthesis of 3,6-Octanedione

While multiple synthetic routes to **3,6-octanedione** exist, a common approach involves the oxidation of a suitable precursor. The following diagram illustrates a generalized synthetic workflow.

Synthesis of 3,6-Octanedione



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A generalized workflow for the synthesis of **3,6-Octanedione**.

Experimental Protocols

Detailed experimental procedures for the spectroscopic characterization of **3,6-octanedione** are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **3,6-octanedione** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.

- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3,6-octanedione**.

Methodology:

- Sample Preparation: As **3,6-octanedione** is a low-melting solid, the spectrum can be obtained as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
 - Thin Film Method: Melt a small amount of the sample and press it between two salt plates to create a thin film.
 - ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands, particularly the strong carbonyl (C=O) stretch, and compare them with known correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3,6-octanedione**.

Methodology:

- Sample Introduction: Introduce a dilute solution of **3,6-octanedione** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
- Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.
- Data Analysis: Identify the molecular ion peak (M^+) and the major fragment ions. Propose fragmentation pathways consistent with the observed m/z values.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for **3,6-octanedione** based on its structure and general spectroscopic principles.

Table 3: Predicted Spectroscopic Data

Technique	Expected Data
¹ H NMR	Signals corresponding to the ethyl groups (triplet and quartet) and the methylene protons adjacent to the carbonyl groups.
¹³ C NMR	Resonances for the carbonyl carbons, the methylene carbons, and the ethyl group carbons.
IR	A strong absorption band in the region of 1715-1700 cm^{-1} characteristic of a ketone C=O stretch. C-H stretching and bending vibrations will also be present.
Mass Spec	A molecular ion peak at m/z = 142. Common fragmentation patterns would involve cleavage alpha to the carbonyl groups.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and databases did not yield any specific information regarding the involvement of **3,6-octanedione** in biological signaling pathways. Its primary documented biological relevance is as a substrate for enzymatic reactions, specifically the stereoselective reduction to chiral diols.^[1] This is a biotransformation process rather than a modulation of a signaling cascade.

Therefore, a diagram illustrating a signaling pathway involving **3,6-octanedione** cannot be provided at this time due to a lack of available scientific data.

Safety and Handling

Appropriate safety precautions should be taken when handling **3,6-octanedione**. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,6-Octanedione is a valuable diketone with well-characterized chemical and physical properties. Its utility as a substrate in enzymatic reductions highlights its importance in synthetic chemistry. This guide provides a foundational understanding of its properties and the experimental protocols for its analysis. Further research into its potential biological activities may reveal novel applications in the future.

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References

- 1. lookchem.com [lookchem.com]
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